2-[(2-Fluorophenoxy)methyl]oxirane
Overview
Description
2-[(2-Fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol It is an epoxide, a class of compounds characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenoxy)methyl]oxirane typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Fluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically initiated by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.
Oxidation and reduction reactions: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
β-Substituted alcohols: Formed through ring-opening reactions
Diols: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Scientific Research Applications
2-[(2-Fluorophenoxy)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of bioactive compounds and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenoxy)methyl]oxirane involves the formation of a highly reactive epoxide ring, which can undergo nucleophilic attack by various biological molecules. This reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms . The compound’s molecular targets and pathways include enzymes involved in epoxide metabolism and detoxification .
Comparison with Similar Compounds
- 2-[(3-Fluorophenoxy)methyl]oxirane
- 2-[(4-Fluorophenoxy)methyl]oxirane
- 2-[(3-Methoxyphenoxy)methyl]oxirane
- 2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane
Comparison: 2-[(2-Fluorophenoxy)methyl]oxirane is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool for specific applications in research and industry .
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJAUZQXAADQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15620-80-1 | |
Record name | NSC113104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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